molecular formula C17H16N4O3 B11967548 N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide

N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide

Cat. No.: B11967548
M. Wt: 324.33 g/mol
InChI Key: RXSUXONMFRLARG-AWQFTUOYSA-N
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Description

N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-benzimidazole-6-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 3-ethoxy-2-hydroxybenzaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the starting materials (amine and aldehyde).

Mechanism of Action

The mechanism by which N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-benzimidazole-6-carbohydrazide exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, inhibiting enzyme activity and disrupting cellular processes. The molecular targets and pathways involved include metal ion coordination sites on enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-benzimidazole-6-carbohydrazide is unique due to its specific ethoxy and hydroxy substitutions on the phenyl ring, which can influence its reactivity and binding properties. These structural features may enhance its ability to form stable complexes and interact with biological targets, making it a promising candidate for various applications.

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C17H16N4O3/c1-2-24-15-5-3-4-12(16(15)22)9-20-21-17(23)11-6-7-13-14(8-11)19-10-18-13/h3-10,22H,2H2,1H3,(H,18,19)(H,21,23)/b20-9+

InChI Key

RXSUXONMFRLARG-AWQFTUOYSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NNC(=O)C2=CC3=C(C=C2)N=CN3

Origin of Product

United States

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